Methyl 2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]butanoate
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Overview
Description
Methyl 2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]butanoate is a complex organic compound with a molecular formula of C17H15N3O5S and a molecular weight of 373.38 g/mol . This compound features a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system, and is substituted with a nitrophenyl group and a butanoate ester.
Preparation Methods
The synthesis of Methyl 2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]butanoate involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate thieno and pyrimidine precursors under controlled conditions. The reaction typically involves the use of strong acids or bases as catalysts and may require heating to facilitate the cyclization process. Industrial production methods may employ microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
Methyl 2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]butanoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases.
Scientific Research Applications
Methyl 2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]butanoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The thieno[2,3-d]pyrimidine core may also play a role in its activity by stabilizing the compound and facilitating its binding to target molecules .
Comparison with Similar Compounds
Methyl 2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]butanoate can be compared with other thieno[2,3-d]pyrimidine derivatives, such as:
- Methyl 2-[5-(3-aminophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]butanoate
- Methyl 2-[5-(3-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]butanoate These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties .
Properties
IUPAC Name |
methyl 2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-3-13(17(22)25-2)19-9-18-15-14(16(19)21)12(8-26-15)10-5-4-6-11(7-10)20(23)24/h4-9,13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKPWWHPEWGDFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)N1C=NC2=C(C1=O)C(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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